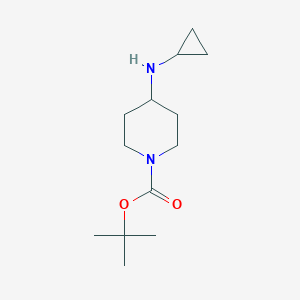
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Vue d'ensemble
Description
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a piperidine derivative, a class of organic compounds widely studied for their versatility in synthetic organic chemistry. Piperidine structures serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidinyl compounds. For instance, tert-butyl piperidine-1-carboxylate derivatives are synthesized through steps like acylation, sulfonation, and substitution, with overall yields varying significantly based on the specific reactions and conditions applied (Wang et al., 2015). Another example involves the asymmetric synthesis of piperidine derivatives, highlighting the importance of stereochemistry in the synthesis process (Hao et al., 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this class of compounds (Mamat et al., 2012).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including condensation, acylation, and substitution. These reactions are crucial for modifying the piperidine core to obtain desired functionalities. The reactivity and chemical behavior of these compounds are influenced by their molecular structure and substituents (Kulkarni et al., 2016).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, solubility, and crystalline form, are determined by their specific structural features. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting their application in synthesis and formulation (Ban et al., 2023).
Applications De Recherche Scientifique
Novel Enzyme Inhibitors
Researchers have identified derivatives of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine as potent inhibitors for specific enzymes. For example, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as ACC1/2 non-selective inhibitors, showing potent inhibitory activities in enzyme and cell-based assays, with one compound significantly reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Asymmetric Synthesis and Chemical Structures
Asymmetric synthesis using 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine as a starting material or intermediate has been explored to produce enantiomerically pure compounds. A notable example is the synthesis of a novel conformationally constrained D-lysine analogue, demonstrating the efficiency of developed synthetic strategies for producing such complex structures (Etayo et al., 2008).
Dendrimer Synthesis
This compound has been used as a central building-block in the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, which were successfully incorporated into new G-2 melamine dendrimers containing 4-(n-octyloxy)aniline as a peripheral unit. These dendrimers showed potential for creating large homogeneously packed spherical nano-aggregates due to their unique structural properties (Sacalis et al., 2019).
Medicinal Chemistry
In medicinal chemistry, intermediates incorporating 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine have been crucial for synthesizing compounds like vandetanib, a significant advance in treating specific cancers. The process optimization for synthesizing such intermediates highlights their importance in drug development (Wei et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLYNRROAQLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377777 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine | |
CAS RN |
179557-01-8 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

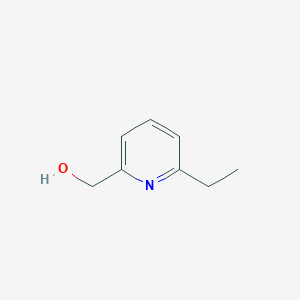
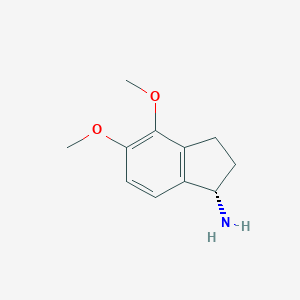
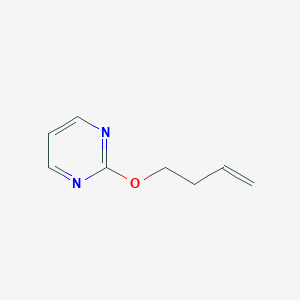
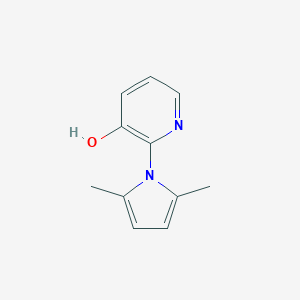
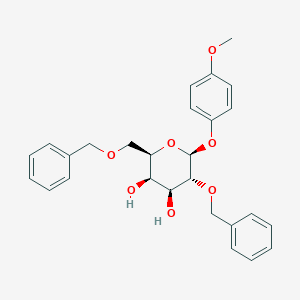

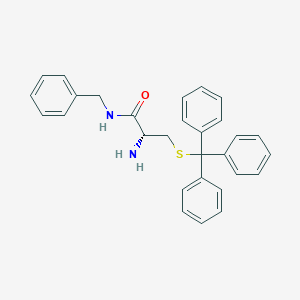
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
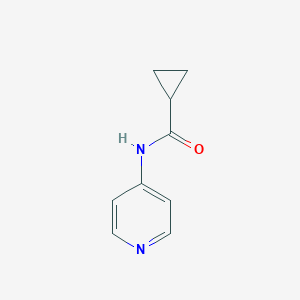
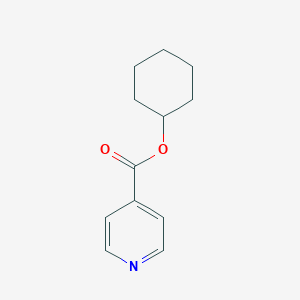
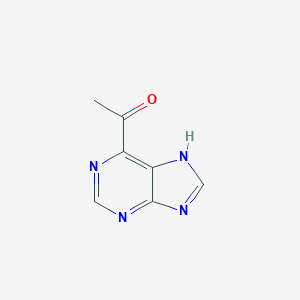
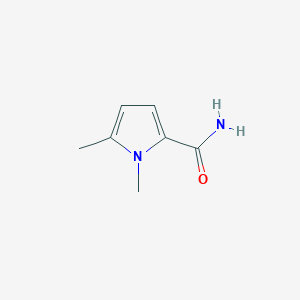
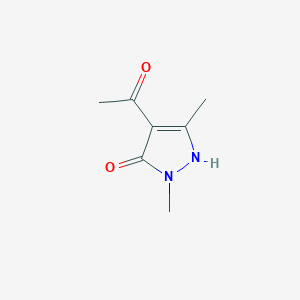
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)